![molecular formula C22H23NO4 B12307447 2-[but-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12307447.png)
2-[but-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Fmoc-N-3-buten-1-yl-L-alanine: is a derivative of L-alanine, a naturally occurring amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 3-buten-1-yl side chain. This unique structure makes it a valuable building block in peptide synthesis and other organic synthesis applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-N-3-buten-1-yl-L-alanine typically involves the protection of the amino group of L-alanine with the Fmoc group, followed by the introduction of the 3-buten-1-yl side chain. The Fmoc group is introduced using Fmoc-Cl in the presence of a base such as sodium carbonate. The 3-buten-1-yl side chain can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent.
Industrial Production Methods: Industrial production of N-Fmoc-N-3-buten-1-yl-L-alanine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of high-purity reagents and solvents, controlled reaction temperatures, and efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-Fmoc-N-3-buten-1-yl-L-alanine undergoes various chemical reactions, including:
Oxidation: The 3-buten-1-yl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the 3-buten-1-yl side chain can be reduced to form saturated alkyl chains.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases such as piperidine or diethylamine for Fmoc deprotection.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alkyl chains.
Substitution: Free amino groups for further functionalization.
Applications De Recherche Scientifique
N-Fmoc-N-3-buten-1-yl-L-alanine has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in peptide synthesis.
- Employed in the synthesis of complex organic molecules.
Biology:
- Utilized in the study of protein structure and function.
- Incorporated into peptides for biological assays.
Medicine:
- Potential use in the development of peptide-based therapeutics.
- Studied for its role in drug delivery systems.
Industry:
- Applied in the production of specialty chemicals.
- Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Fmoc-N-3-buten-1-yl-L-alanine is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The 3-buten-1-yl side chain can participate in various chemical reactions, allowing for the introduction of additional functional groups or structural modifications. The compound’s molecular targets and pathways depend on the specific peptides or molecules being synthesized.
Comparaison Avec Des Composés Similaires
- N-Fmoc-N-3-(2-naphthyl)-L-alanine
- N-Fmoc-N-3-(3-pyridyl)-L-alanine
- N-Fmoc-N-3-(4-methoxyphenyl)-L-alanine
Comparison:
- N-Fmoc-N-3-buten-1-yl-L-alanine is unique due to its 3-buten-1-yl side chain, which provides additional reactivity and versatility in chemical synthesis.
- Other similar compounds have different side chains, such as aromatic or heterocyclic groups, which impart different chemical properties and reactivity.
- The choice of compound depends on the desired chemical and biological properties for specific applications.
N-Fmoc-N-3-buten-1-yl-L-alanine stands out for its unique structure and versatile applications in various fields of scientific research. Its ability to undergo diverse chemical reactions and its role as a building block in peptide synthesis make it a valuable compound in both academic and industrial settings.
Propriétés
Formule moléculaire |
C22H23NO4 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
2-[but-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C22H23NO4/c1-3-4-13-23(15(2)21(24)25)22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h3,5-12,15,20H,1,4,13-14H2,2H3,(H,24,25) |
Clé InChI |
SJLSWEWYQVKBGW-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)N(CCC=C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


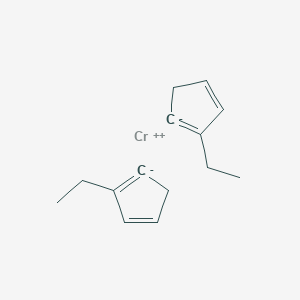
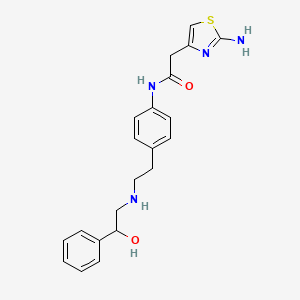

![2-[2-(Trifluoromethoxy)pyridin-4-yl]acetic acid](/img/structure/B12307394.png)
![Dichloro[N-[2-(phenylthio-kappaS)ethyl]-[4-morpholineethanamine-kappaNN1,kappaN1](tricyclohexylphosphine)ruthenium(II)](/img/structure/B12307398.png)
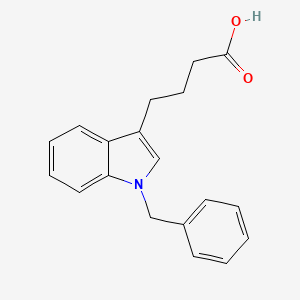
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B12307409.png)
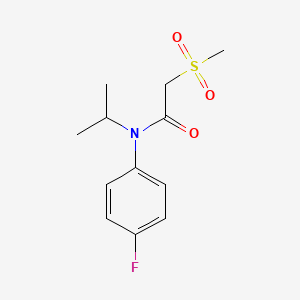
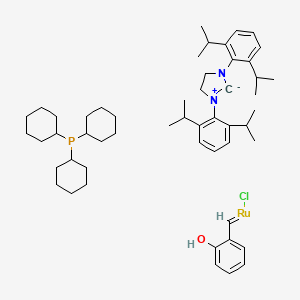
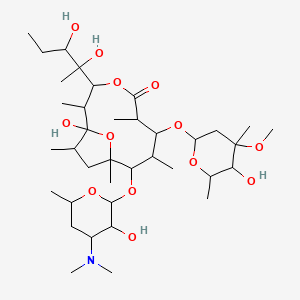
![(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B12307436.png)
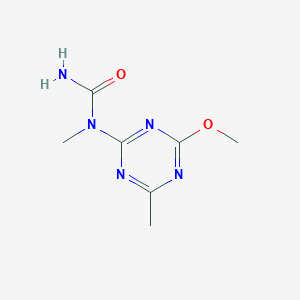
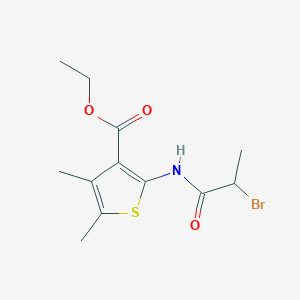
![10,11,16,27-Tetramethoxy-4,21-dimethyl-13,29-dioxa-4,21-diazaheptacyclo[28.2.2.114,18.124,28.03,8.07,12.022,36]hexatriaconta-1(32),7(12),8,10,14(36),15,17,24(35),25,27,30,33-dodecaen-15-ol](/img/structure/B12307454.png)
